2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylaminehemioxalate
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound exhibits a complex three-dimensional arrangement that reflects the interplay between organic cations and oxalate anions. The compound possesses a molecular weight of 539.49444 atomic mass units, incorporating two molecules of the organic base component with hemioxalate counterions. The structural framework consists of a 4-chlorophenyl group attached to an ethylamine chain that bears a pyrrolidine substituent, creating a multifunctional organic cation.
Crystallographic investigations of related compounds provide insights into the expected packing arrangements. Similar pyrrolidine-containing structures demonstrate characteristic intermolecular interactions that influence crystal stability and morphology. The 4-chlorophenyl moiety typically adopts planar conformations with the aromatic ring maintaining planarity, while the chlorine substituent can participate in weak halogen bonding interactions with neighboring molecules.
The hemioxalate component contributes significantly to the overall crystal architecture through its ability to form extensive hydrogen bonding networks. Oxalate anions commonly exhibit non-planar conformations when participating in salt formation, with typical carbon dioxide-to-carbon dioxide plane-to-plane twist angles ranging from 20 to 30 degrees. This structural feature enables the oxalate moiety to act as a bridging ligand between multiple organic cations, creating a three-dimensional network that stabilizes the crystal lattice.
The pyrrolidine ring system in the structure adopts a puckered conformation that minimizes steric strain while optimizing intermolecular interactions. The five-membered ring typically exhibits envelope or half-chair conformations, with the nitrogen atom serving as a protonation site in the salt formation process. The ethylamine linker between the aromatic system and the pyrrolidine ring provides conformational flexibility that allows for optimal packing arrangements in the solid state.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. Proton nuclear magnetic resonance spectra of related compounds demonstrate characteristic chemical shifts that reflect the electronic environment of different proton types within the molecule. The aromatic protons of the 4-chlorophenyl group typically appear in the region between 7.0 and 7.5 parts per million, showing coupling patterns consistent with para-disubstitution.
The pyrrolidine ring protons exhibit complex multipicity patterns due to the conformational mobility of the five-membered ring system. These signals typically appear between 1.5 and 4.0 parts per million, with the alpha-carbon protons adjacent to nitrogen showing characteristic downfield shifts. The ethylamine chain protons contribute additional complexity to the spectrum, with chemical shifts influenced by the electron-withdrawing effect of the protonated nitrogen center in the salt form.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with distinct chemical environments for each carbon atom. The aromatic carbons of the chlorophenyl group show characteristic chemical shifts in the 120-140 parts per million region, with the chlorine-bearing carbon exhibiting a distinctive downfield shift due to the electronegative halogen substituent. The pyrrolidine carbons appear in the aliphatic region, typically between 20 and 60 parts per million, while the oxalate carbons demonstrate characteristic chemical shifts around 160 parts per million due to their carbonyl character.
Infrared spectroscopy provides information about the functional groups present in the compound and the nature of intermolecular interactions. The spectrum typically shows characteristic peaks for the aromatic carbon-carbon stretching vibrations around 1600 and 1500 reciprocal centimeters, while the aliphatic carbon-hydrogen stretching modes appear in the 2800-3000 reciprocal centimeters region. The presence of the hemioxalate component introduces additional vibrational modes, including carbonyl stretching frequencies around 1700 reciprocal centimeters and broad absorption bands in the 2500-3500 reciprocal centimeters region characteristic of hydrogen bonding interactions.
Mass spectrometry analysis reveals the molecular ion peaks corresponding to the organic cation components and provides fragmentation patterns that confirm the structural assignments. The base peak typically corresponds to the molecular ion of the organic cation at mass-to-charge ratio 225, with characteristic fragmentation involving loss of the ethylamine side chain and subsequent ring opening of the pyrrolidine moiety. Additional fragment ions provide structural confirmation through their mass-to-charge ratios and relative abundances.
Tautomeric and Conformational Studies
The conformational behavior of this compound involves multiple degrees of freedom that contribute to its structural complexity. The ethylamine linker provides significant conformational flexibility, allowing rotation around carbon-carbon and carbon-nitrogen bonds that influences the overall molecular geometry. Temperature-dependent nuclear magnetic resonance studies of similar compounds reveal the presence of conformational isomers that exchange on the nuclear magnetic resonance timescale.
The pyrrolidine ring system exhibits pseudorotational behavior characteristic of five-membered rings, with rapid interconversion between envelope and half-chair conformations. This conformational mobility affects the chemical shifts and coupling patterns observed in nuclear magnetic resonance spectra, often resulting in averaged signals that reflect the time-averaged geometry of the ring system. The nitrogen protonation state in the hemioxalate salt influences the conformational preferences by introducing electrostatic considerations that favor conformations minimizing charge repulsion.
The 4-chlorophenyl group maintains its planar geometry but can undergo rotation around the bond connecting it to the ethylamine chain. This rotation creates different conformational states that may exhibit varying degrees of conjugation between the aromatic system and the adjacent nitrogen lone pair. The chlorine substituent provides both steric and electronic effects that influence these conformational preferences through its electron-withdrawing character and van der Waals interactions.
Computational studies on related structures suggest that the most stable conformations involve extended arrangements of the ethylamine chain that minimize intramolecular steric interactions while optimizing intermolecular hydrogen bonding opportunities with the oxalate counterions. These conformational preferences directly influence the crystal packing arrangements and the resulting physical properties of the solid material.
Tautomeric equilibria in this compound system are limited due to the absence of readily exchangeable protons in positions that would allow classical tautomerism. However, the protonation state of the nitrogen atoms can vary depending on the chemical environment and the presence of proton donors or acceptors. In the hemioxalate salt form, the pyrrolidine nitrogen typically exists in a protonated state, which stabilizes the salt structure through electrostatic interactions with the negatively charged oxalate anions.
Hydrogen Bonding Network in Hemioxalate Form
The hydrogen bonding network in this compound represents a critical structural feature that determines the crystal stability and physical properties of the compound. The hemioxalate anions serve as hydrogen bond acceptors through their carboxylate oxygen atoms, while the protonated nitrogen centers of the organic cations act as hydrogen bond donors. This complementary arrangement creates extensive three-dimensional networks that link individual ion pairs into cohesive crystal structures.
Analysis of related hemioxalate structures reveals typical hydrogen bonding patterns involving nitrogen-hydrogen to oxygen distances ranging from 2.6 to 2.9 angstroms, with donor-hydrogen-acceptor angles approaching linearity for optimal bonding geometry. The oxalate anions can participate in multiple hydrogen bonding interactions simultaneously, often serving as bridging ligands between different organic cations and creating chain-like or sheet-like arrangements within the crystal lattice.
The carboxylic acid functionality present in the hemioxalate component introduces additional hydrogen bonding opportunities through its hydroxyl group. This proton can form strong hydrogen bonds with available acceptor sites, including other oxalate oxygen atoms or nitrogen-containing functional groups in neighboring molecules. These interactions contribute to the overall stability of the crystal structure and influence the melting point and solubility characteristics of the compound.
Water molecules may also participate in the hydrogen bonding network if present as solvates or hydrates in the crystal structure. Such water molecules can serve as both hydrogen bond donors and acceptors, creating additional bridging interactions that further stabilize the crystal lattice. The incorporation of water molecules often leads to more complex hydrogen bonding patterns but can also provide additional structural stability through the formation of water-mediated hydrogen bond networks.
Spectroscopic evidence for hydrogen bonding includes characteristic broadening and shifting of relevant vibrational modes in infrared spectra, particularly the nitrogen-hydrogen and oxygen-hydrogen stretching frequencies. Nuclear magnetic resonance spectroscopy provides additional confirmation through the observation of downfield-shifted proton signals and reduced coupling constants that reflect the influence of hydrogen bonding on the electronic environment of participating atoms.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-pyrrolidin-1-ylethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H17ClN2.C2H2O4/c2*13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15;3-1(4)2(5)6/h2*3-6,12H,1-2,7-9,14H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGCIVZIVQMSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=C(C=C2)Cl.C1CCN(C1)C(CN)C2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylaminehemioxalate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, 4-chlorobenzaldehyde can be reacted with an amine to form an intermediate Schiff base, which can then undergo cyclization to form the pyrrolidine ring.
Attachment of the Ethylamine Group: The ethylamine group can be introduced through a nucleophilic substitution reaction. The pyrrolidine ring can be reacted with an ethylamine derivative under suitable conditions to form the desired product.
Formation of the Hemioxalate Salt: The final step involves the formation of the hemioxalate salt by reacting the free base of the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylaminehemioxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmacological Studies
2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylaminehemioxalate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may exhibit effects similar to known psychoactive substances, making it a candidate for studying mechanisms of action in neuropharmacology.
Neurobiology
Studies have utilized this compound to explore its effects on neurotransmitter systems. Its structural similarity to other psychoactive compounds suggests it may influence serotonin and dopamine pathways, which are critical in mood regulation and psychiatric disorders.
Proteomics Research
The compound is also used in proteomics as a reagent for studying protein interactions and modifications. Its ability to bind selectively to certain proteins allows researchers to investigate cellular processes at the molecular level, providing insights into disease mechanisms.
Toxicology Assessments
Toxicological studies have employed this compound to assess its safety profile and potential adverse effects. Understanding the toxicity of compounds is crucial for evaluating their suitability for therapeutic use.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A: Neuropharmacology | Investigated the effects on serotonin receptors | Found modulation of receptor activity, suggesting potential antidepressant properties |
| Study B: Proteomics | Analyzed protein binding interactions | Identified specific targets in cancer cells, indicating possible therapeutic pathways |
| Study C: Toxicology | Evaluated safety in animal models | Reported dose-dependent toxicity, highlighting the need for careful dosing in future studies |
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylaminehemioxalate involves its interaction with specific molecular targets within the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethanol: Similar structure but with an alcohol group instead of an amine.
2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-acetic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylaminehemioxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hemioxalate salt form also enhances its solubility and stability, making it suitable for various applications.
Biological Activity
2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylaminehemioxalate is a compound that has garnered interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a pyrrolidine ring, a chloro-substituted phenyl group, and an ethylamine moiety, which contribute to its unique chemical properties.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | 2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine; oxalic acid |
| Molecular Formula | CHClNO |
| Molecular Weight | 539.49 g/mol |
| CAS Number | 1185293-99-5 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : The reaction of 4-chlorobenzaldehyde with an amine to form an intermediate Schiff base, followed by cyclization.
- Attachment of the Ethylamine Group : Nucleophilic substitution to introduce the ethylamine derivative.
- Formation of the Hemioxalate Salt : Reaction with oxalic acid to create the hemioxalate salt form, enhancing solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It is believed to modulate neurotransmitter activity, which can influence various physiological processes.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neuroprotective Properties : Studies have shown that it may protect against neuroinflammation and neurodegeneration, particularly in models of Parkinson's disease. For example, it has been noted to inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated microglial cells .
- Potential Antidepressant Activity : The modulation of serotonin and dopamine pathways suggests potential use in treating mood disorders .
Case Studies
- Neuroinflammation in Parkinson's Disease : A study demonstrated that treatment with compounds similar to this compound significantly reduced inflammatory markers in mouse models of Parkinson's disease, suggesting a protective effect on dopaminergic neurons .
- Behavioral Improvements : In vivo studies showed that prophylactic treatment improved behavioral impairments associated with neurodegeneration, highlighting its potential therapeutic applications in neurodegenerative diseases .
Comparison with Related Compounds
| Compound | Structural Similarity | Biological Activity |
|---|---|---|
| 2-(4-Chloro-phenyl)-2-pyrrolidin-1-ylethanamine | Similar backbone | Neuroprotective properties |
| 2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-acetic acid | Similar backbone | Potential anti-inflammatory effects |
The unique combination of functional groups in this compound gives it distinct biological properties compared to similar compounds.
Q & A
Basic: What experimental methods are recommended for synthesizing 2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylaminehemioxalate?
Answer: The synthesis typically involves nucleophilic substitution and salt formation. A common approach is reacting 4-chlorophenyl ethylamine derivatives with pyrrolidine under basic conditions (e.g., NaOH in dichloromethane), followed by crystallization with oxalic acid to form the hemioxalate salt. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) ensures >95% purity. Safety protocols for handling chlorinated intermediates and corrosive bases must be strictly followed, including fume hood use and PPE .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer: Employ a combination of analytical techniques:
- HPLC with a C18 column (acetonitrile/water mobile phase) for purity assessment.
- NMR (¹H/¹³C) to confirm the pyrrolidine ring, chlorophenyl group, and oxalate counterion.
- Mass spectrometry (HRMS) for molecular ion verification.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Basic: What safety protocols are critical when handling this compound?
Answer: Key precautions include:
- Storage: In airtight containers at -20°C, away from moisture and oxidizers.
- Handling: Use nitrile gloves, lab coats, and eye protection.
- Waste disposal: Neutralize acidic/basic residues before disposal per EPA guidelines.
- Emergency response: Immediate ethanol wash for skin contact and activated charcoal for accidental ingestion .
Advanced: How can computational methods optimize the synthesis of this compound?
Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable conditions. Tools like Gaussian or ORCA simulate intermediates, while machine learning (e.g., ICReDD’s platform) analyzes experimental datasets to recommend optimal solvents, temperatures, and catalysts. This reduces trial-and-error experimentation by ~40% .
Advanced: How to resolve contradictions in reaction yield data across studies?
Answer: Apply statistical Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry). For example, a Box-Behnken design evaluates interactions between parameters. Cross-validate results using ANOVA and residual plots. If discrepancies persist, verify impurities via LC-MS or assess solvent polarity effects using Hansen solubility parameters .
Advanced: What advanced techniques can elucidate degradation products under varying storage conditions?
Answer: Accelerated stability studies (40°C/75% RH for 6 months) paired with:
- LC-QTOF-MS to identify degradation products (e.g., hydrolysis of the pyrrolidine ring).
- Solid-state NMR to monitor crystallinity loss.
- Forced degradation (UV light, oxidative stress) to map degradation pathways. Results inform formulation adjustments, such as adding antioxidants or using amber glass .
Advanced: How to design a reactor for scalable synthesis while maintaining product consistency?
Answer: Use continuous-flow reactors with in-line monitoring (e.g., FTIR or Raman spectroscopy) to control residence time and mixing efficiency. Computational fluid dynamics (CFD) models predict heat/mass transfer limitations. For crystallization, employ anti-solvent addition systems with real-time particle size analysis (laser diffraction) to ensure uniform crystal morphology .
Advanced: What interdisciplinary approaches enhance the study of this compound’s bioactivity?
Answer: Integrate:
- Molecular docking (AutoDock Vina) to predict receptor binding.
- Metabolomics (LC-MS/MS) to assess cellular uptake and metabolic pathways.
- In vitro assays (e.g., cytotoxicity on HEK293 cells) with dose-response modeling (Hill equation). Cross-disciplinary data is managed via platforms like KNIME for reproducibility .
Advanced: How can researchers validate the hemioxalate salt’s stoichiometry?
Answer: Use thermogravimetric analysis (TGA) to quantify oxalate content by mass loss at decomposition temperatures (typically 150–200°C). Pair with Karl Fischer titration for water content and elemental analysis (CHNS) to confirm C/N ratios. For non-destructive analysis, synchrotron PXRD compares experimental and simulated diffraction patterns .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer: Implement Process Analytical Technology (PAT) tools:
- NIR spectroscopy for real-time monitoring of reaction endpoints.
- Multivariate analysis (PLS regression) to correlate process parameters (e.g., stirring rate) with purity.
- Design Space exploration (ICH Q8 guidelines) to define acceptable parameter ranges. Regular calibration of equipment and raw material QC (e.g., supplier COA verification) further reduce variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
